molecular formula C12H17ClN2O2 B13483348 tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate

tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate

Cat. No.: B13483348
M. Wt: 256.73 g/mol
InChI Key: LZHYJYFIUDZEAA-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate: is a chemical compound with the molecular formula C11H15ClN2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-chloropyridine-3-methanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{tert-Butyl carbamate} + \text{2-chloropyridine-3-methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and inhibition.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(2-chloropyridin-4-yl)methyl]carbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl (5-chloropyrazin-2-yl)carbamate
  • tert-Butyl (4-chloropyridin-2-yl)carbamate

Uniqueness

tert-Butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s overall stability and interaction with other molecules.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15(4)8-9-6-5-7-14-10(9)13/h5-7H,8H2,1-4H3

InChI Key

LZHYJYFIUDZEAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(N=CC=C1)Cl

Origin of Product

United States

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